(3R,8S,9S,12R)-Atazanavir
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Overview
Description
“(3R,8S,9S,12R)-Atazanavir” is a biochemical compound used for proteomics research . It is not intended for human or veterinary use. The CAS Number of this compound is 1292296-11-7 .
Molecular Structure Analysis
The molecular formula of “this compound” is C38H52N6O7. Its molecular weight is approximately 704.87.Scientific Research Applications
Analytical Methods Development
Atazanavir sulfate, a poorly water-soluble compound, has seen advancements in its analytical methods. Development and statistical correlation of spectrophotometric methods using sulphonepthalein dyes have been reported for its determination in biological fluids like blood plasma, biological cells, and cerebrospinal fluid (Annana et al., 2014). Additionally, densitometric thin-layer chromatography has been used for analyzing atazanavir in pharmaceutical preparations (Behera et al., 2012).
Potential Therapeutic Effects
Atazanavir shows potential therapeutic effects beyond its primary use. A study demonstrated that atazanavir significantly attenuated cardiac fibrosis in rats, suggesting its protective effect against myocardial inflammatory cascades through an HMGB1/TLR 9 signaling pathway (Zhang et al., 2018).
Drug Formulation and Delivery
Research has focused on improving the formulation and delivery of atazanavir. A study highlighted the impact of micellar surfactants on the solubilization mechanisms in supersaturated solutions of atazanavir, critical for understanding the driving force for phase transformations and membrane transport (Indulkar et al., 2017). Solid lipid nanoparticles have been developed to enhance the delivery of atazanavir by a human brain endothelial cell line, indicating a promising drug delivery system for enhanced brain uptake of atazanavir (Chattopadhyay et al., 2008).
Pharmacogenetics and Drug Interactions
Research in pharmacogenetics has identified specific single-nucleotide polymorphisms in the UGT1A-3' untranslated region associated with atazanavir-induced nephrolithiasis in HIV-1-infected patients (Nishijima et al., 2014). Moreover, the Clinical Pharmacogenetics Implementation Consortium has provided guidelines for UGT1A1 and atazanavir prescribing, emphasizing the importance of genotyping in personalized medicine (Gammal et al., 2016).
Metabolic Profiling and Safety
Identification and profiling of circulating metabolites of atazanavir in human plasma have been undertaken to understand its effectiveness, toxicity, and interactions (Heine et al., 2009). This is crucial for clinical pharmacological research and ensuring patient safety.
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of (3R,8S,9S,12R)-Atazanavir involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["(R)-3-Hydroxy-4-phenylbutan-2-one", "3,3-Dimethylbutanoic acid", "Benzylamine", "2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl bromide", "Sodium hydride", "Methanol", "Tetrahydrofuran", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Protection of the hydroxyl group of (R)-3-Hydroxy-4-phenylbutan-2-one with tetra-O-acetyl-D-glucopyranosyl bromide in the presence of sodium hydride and methanol to yield a protected intermediate.", "Step 2: Condensation of the protected intermediate with benzylamine in tetrahydrofuran to form a protected intermediate amine.", "Step 3: Deprotection of the protected intermediate amine with hydrochloric acid to yield an unprotected intermediate amine.", "Step 4: Coupling of the unprotected intermediate amine with 3,3-Dimethylbutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in chloroform to form the desired product, (3R,8S,9S,12R)-Atazanavir.", "Step 5: Purification of the product by recrystallization from a mixture of chloroform and methanol, followed by drying to yield the final product." ] } | |
CAS No. |
1292296-11-7 |
Molecular Formula |
C38H52N6O7 |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[2-[(2R,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32-/m1/s1 |
InChI Key |
AXRYRYVKAWYZBR-SEVDZJIVSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Appearance |
Solid powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(3R,8S,9S,12R)-Atazanavir |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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